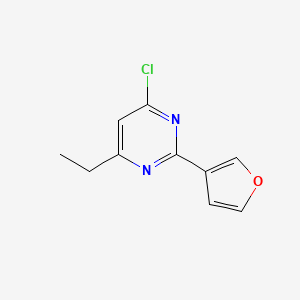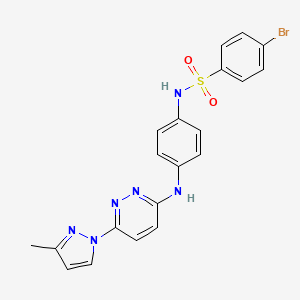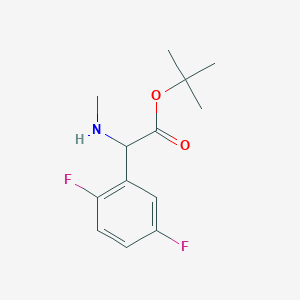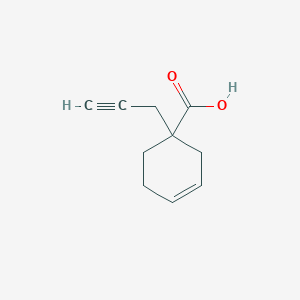![molecular formula C11H6Cl2F3N B2760252 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 259196-49-1](/img/structure/B2760252.png)
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole is a heterocyclic aromatic compound characterized by the presence of a pyrrole ring substituted with a 2,4-dichloro-6-(trifluoromethyl)phenyl group
Aplicaciones Científicas De Investigación
1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can lead to unexpected biological activity results due to the high electronegativity of fluorine and the high carbon-fluorine bond energy .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of pharmacological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, anti-inflammatory, antiparasitic, and antidiabetic effects .
Action Environment
It’s known that environmental factors can significantly influence the action and stability of similar compounds .
Safety and Hazards
Direcciones Futuras
The future research directions for “1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole” could involve exploring its potential applications in various fields such as pharmaceuticals and agrochemicals. It could also involve studying its biological activities and developing methods to synthesize it more efficiently .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)aniline with pyrrole under specific conditions. One common method includes the use of a Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide) to form the intermediate, which is then cyclized to yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as diazotization, coupling, and cyclization, followed by purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Formation of partially or fully reduced pyrrole derivatives.
Substitution: Formation of halogenated or alkylated pyrrole derivatives.
Comparación Con Compuestos Similares
- 1-(2,6-Dichloro-4-trifluoromethyl)phenyl-3-aryl-1H-pyrazole-4-carbaldehydes
- 5-Amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl-1H-pyrazole-3-carbonitrile
- Ethiprole (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinyl-1H-pyrazole-3-carbonitrile)
Uniqueness: 1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N/c12-7-5-8(11(14,15)16)10(9(13)6-7)17-3-1-2-4-17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJADPOYOMFBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)


![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)

![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/no-structure.png)


![2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2760184.png)
![2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2760186.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2760191.png)

